Methyl 3-(2-hydroxyethyl)cyclobutanecarboxylate

Lipophilicity Drug-likeness Physicochemical profiling

Methyl 3-(2-hydroxyethyl)cyclobutanecarboxylate (CAS 2231673-89-3) is a bifunctional cyclobutane building block bearing a methyl ester at the 1-position and a primary hydroxyethyl substituent at the 3-position of the cyclobutane ring. With a molecular formula of C₈H₁₄O₃ and a molecular weight of 158.19 g·mol⁻¹, the compound is supplied as a mixture of diastereomers at purities typically ranging from 95% to 98%.

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
Cat. No. B13026995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(2-hydroxyethyl)cyclobutanecarboxylate
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC(C1)CCO
InChIInChI=1S/C8H14O3/c1-11-8(10)7-4-6(5-7)2-3-9/h6-7,9H,2-5H2,1H3
InChIKeyFMSCYNDODWVHRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(2-hydroxyethyl)cyclobutanecarboxylate: Structural and Physicochemical Baseline for Procurement Decisions


Methyl 3-(2-hydroxyethyl)cyclobutanecarboxylate (CAS 2231673-89-3) is a bifunctional cyclobutane building block bearing a methyl ester at the 1-position and a primary hydroxyethyl substituent at the 3-position of the cyclobutane ring [1]. With a molecular formula of C₈H₁₄O₃ and a molecular weight of 158.19 g·mol⁻¹, the compound is supplied as a mixture of diastereomers at purities typically ranging from 95% to 98% . Its computed physicochemical profile—XLogP3-AA of 0.5, topological polar surface area (TPSA) of 46.5 Ų, one hydrogen bond donor, and three hydrogen bond acceptors—places it in a physicochemical space distinct from both simpler cyclobutanecarboxylate esters and more polar free-acid analogs [1]. The cyclobutane core confers conformational rigidity that is increasingly valued in medicinal chemistry for enhancing target binding affinity and metabolic stability [2].

Why Methyl 3-(2-hydroxyethyl)cyclobutanecarboxylate Cannot Be Interchanged with Simpler Cyclobutanecarboxylate Analogs


Substituting methyl 3-(2-hydroxyethyl)cyclobutanecarboxylate with a generic cyclobutanecarboxylate ester such as methyl cyclobutanecarboxylate (CAS 765-85-5) or methyl 3-methylcyclobutanecarboxylate (CAS 14924-54-0) introduces substantial changes in key physicochemical parameters that directly affect synthetic utility and downstream molecular properties. The hydroxyethyl side chain adds a hydrogen bond donor (absent in both comparators), increases TPSA from 26.3 to 46.5 Ų, and reduces lipophilicity by approximately 0.6–0.9 logP units relative to the methyl-substituted analog [1]. These differences alter solubility, membrane permeability, and protein-binding characteristics in ways that cannot be compensated by simple stoichiometric adjustment [2]. Furthermore, the 2-carbon spacer between the cyclobutane ring and the hydroxyl group provides greater conformational flexibility (4 rotatable bonds) compared to the hydroxymethyl analog (3 rotatable bonds), enabling distinct spatial presentation of hydrogen-bonding functionality that is critical in structure-based drug design [3].

Quantitative Differentiation Evidence for Methyl 3-(2-hydroxyethyl)cyclobutanecarboxylate vs. Closest Structural Analogs


Lipophilicity (XLogP3-AA) Comparison: Intermediate Polarity Relative to Hydrophobic and Highly Polar Cyclobutane Analogs

Methyl 3-(2-hydroxyethyl)cyclobutanecarboxylate exhibits a computed XLogP3-AA of 0.5, positioning it between the more lipophilic methyl 3-methylcyclobutanecarboxylate (XLogP3-AA = 1.4) and the more polar methyl 3-(hydroxymethyl)cyclobutanecarboxylate (XLogP3-AA estimated at approximately 0.1–0.3 based on the one-carbon-shorter spacer) [1]. This intermediate lipophilicity is within the optimal range for central nervous system (CNS) drug candidates (typically XLogP 1–3) while retaining sufficient polarity for aqueous solubility, offering a balanced profile that neither extreme analog can provide [1].

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Donor/Acceptor Profile: Enabling Specific Target Interactions Absent in Non-hydroxylated Analogs

The target compound possesses one hydrogen bond donor (HBD) and three hydrogen bond acceptors (HBA), in contrast to methyl cyclobutanecarboxylate and methyl 3-methylcyclobutanecarboxylate, which both have zero HBD and two HBA [1]. The additional HBD arises from the terminal primary hydroxyl group, while the third HBA originates from the hydroxyl oxygen. In the context of cyclobutane-based integrin antagonists, the presence and spatial positioning of hydrogen-bonding functionality on the cyclobutane scaffold has been shown to modulate αvβ3 adhesion IC₅₀ values over a range spanning more than two orders of magnitude (from >50 μM to <1 μM) depending on sidechain identity and geometry [2].

Hydrogen bonding Molecular recognition Binding affinity

Topological Polar Surface Area Differentiation: Implications for Membrane Permeability and Oral Bioavailability

The TPSA of methyl 3-(2-hydroxyethyl)cyclobutanecarboxylate is 46.5 Ų, which is 20.2 Ų higher than that of methyl cyclobutanecarboxylate (26.3 Ų) and methyl 3-methylcyclobutanecarboxylate (26.3 Ų) [1]. This TPSA value remains below the commonly cited threshold of 60 Ų for favorable intestinal absorption, yet the 77% increase relative to the unsubstituted parent ester indicates substantially different permeability characteristics [2]. The TPSA difference arises from the added oxygen atom in the hydroxyethyl group, which also contributes the hydrogen bond donor absent in the comparator molecules [1].

TPSA Membrane permeability Oral bioavailability

Rotatable Bond Count and Conformational Flexibility: Comparing 2-Carbon vs. 1-Carbon Hydroxyalkyl Spacers

Methyl 3-(2-hydroxyethyl)cyclobutanecarboxylate has four rotatable bonds, compared to three rotatable bonds for the closest hydroxymethyl analog methyl 3-(hydroxymethyl)cyclobutanecarboxylate [1]. The additional rotatable bond—arising from the extra methylene unit in the 2-carbon spacer—provides greater conformational sampling of the terminal hydroxyl group relative to the cyclobutane core. This added degree of freedom may be advantageous or disadvantageous depending on the target; the 2024 SAR study by Throup et al. demonstrated that varying the length of the aspartic acid mimetic sidechain on cyclobutane scaffolds shifted αvβ3 adhesion IC₅₀ from >50 μM to sub-micromolar values [2].

Conformational flexibility Sidechain engineering Structure-based design

Batch-Specific Quality Control Documentation: Vendor-Reported Purity and Analytical Characterization vs. Industry Baseline

Commercially available methyl 3-(2-hydroxyethyl)cyclobutanecarboxylate is supplied with batch-specific quality control documentation including NMR, HPLC, and GC analyses, with standard purity specifications of 95% (Bidepharm) to 98% (Leyan) . This level of analytical characterization exceeds the industry baseline for research-grade cyclobutane building blocks, where many simpler analogs such as methyl cyclobutanecarboxylate are typically supplied with GC purity assessment alone (min. 98.0% by GC) . The availability of multi-method purity verification (NMR + HPLC + GC) reduces the risk of undetected diastereomeric or regioisomeric impurities that could confound biological assay results.

Quality control Analytical characterization Procurement specification

High-Value Application Scenarios for Methyl 3-(2-hydroxyethyl)cyclobutanecarboxylate in Drug Discovery and Chemical Biology


Synthesis of Cyclobutane-Containing Integrin Antagonists for Cancer Therapy

The hydroxyethyl-functionalized cyclobutane scaffold serves as a core intermediate for constructing RGD-mimetic integrin antagonists targeting αvβ3 and αIIbβ3 receptors. The primary hydroxyl group provides a synthetic handle for installing arginine-mimetic sidechains (e.g., tetrahydronaphthyridine or aminopyridine moieties), while the methyl ester can be hydrolyzed to the carboxylic acid for aspartic acid mimetic presentation [1]. Published structure–activity relationships demonstrate that cyclobutane-based antagonists with optimized sidechain length and composition achieve αvβ3 adhesion IC₅₀ values below 1 μM and metabolic stability with t₁/₂ > 80 minutes [1].

Conformationally Restricted Building Block for CNS Drug Candidate Optimization

With an XLogP3-AA of 0.5, this compound occupies an optimal lipophilicity window for CNS drug design, where excessive lipophilicity (XLogP > 3) is associated with increased promiscuity and toxicity risk [2]. The cyclobutane ring imposes conformational restriction that can reduce the entropic penalty upon target binding and improve selectivity compared to flexible acyclic analogs, as documented in the comprehensive review by van der Kolk et al. on cyclobutanes in drug candidates [3].

Precursor for 1,3-Bifunctional Cyclobutane Derivatives via Selective Derivatization

The orthogonal functional groups (methyl ester at C1, hydroxyethyl at C3) enable sequential chemoselective transformations: the ester can undergo hydrolysis, reduction, or transesterification, while the primary alcohol can be oxidized to the aldehyde/carboxylic acid, converted to a leaving group (e.g., mesylate, bromide) for nucleophilic displacement, or employed in Mitsunobu reactions [2]. This synthetic versatility is not available with simpler cyclobutanecarboxylate esters that lack the hydroxyethyl handle.

Diastereomer-Enriched Synthesis for Stereochemical Structure–Activity Relationship Studies

Supplied as a mixture of diastereomers, this compound enables medicinal chemistry teams to separately evaluate cis and trans cyclobutane configurations for biological activity. The 2023 study by Throup et al. established the first structural class of ligand-mimetic β3 integrin antagonists incorporating a functionalized cyclobutane core, demonstrating that both cis and trans isomers show distinct anti-integrin activity profiles [1]. Procurement of the diastereomeric mixture allows researchers to conduct stereochemical SAR studies from a single starting material.

Quote Request

Request a Quote for Methyl 3-(2-hydroxyethyl)cyclobutanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.